molecular formula C15H14ClFN2O3S B3591881 N~2~-[(4-chlorophenyl)sulfonyl]-N-(3-fluorophenyl)-N~2~-methylglycinamide

N~2~-[(4-chlorophenyl)sulfonyl]-N-(3-fluorophenyl)-N~2~-methylglycinamide

Cat. No.: B3591881
M. Wt: 356.8 g/mol
InChI Key: PWJIQDIXEIBTIY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N~2~-[(4-chlorophenyl)sulfonyl]-N-(3-fluorophenyl)-N~2~-methylglycinamide is a complex organic compound characterized by the presence of chlorophenyl, fluorophenyl, and sulfonyl groups

Mechanism of Action

Without specific information about the biological activity of this compound, it’s difficult to comment on its mechanism of action. In general, sulfonamides are known to have antibacterial activity by inhibiting the synthesis of folic acid in bacteria .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-[(4-chlorophenyl)sulfonyl]-N-(3-fluorophenyl)-N~2~-methylglycinamide typically involves multiple steps, including the formation of intermediate compounds. The process often begins with the preparation of the chlorophenyl and fluorophenyl derivatives, followed by their sulfonylation and subsequent coupling with methylglycinamide under controlled conditions. Specific reagents and catalysts are used to facilitate these reactions, ensuring high yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of N2-[(4-chlorophenyl)sulfonyl]-N-(3-fluorophenyl)-N~2~-methylglycinamide is scaled up using large reactors and optimized reaction conditions. The process involves continuous monitoring and adjustment of parameters such as temperature, pressure, and pH to achieve consistent quality and efficiency. Advanced purification techniques, including crystallization and chromatography, are employed to isolate and purify the compound.

Chemical Reactions Analysis

Types of Reactions

N~2~-[(4-chlorophenyl)sulfonyl]-N-(3-fluorophenyl)-N~2~-methylglycinamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, introducing different functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions are carefully controlled to ensure the desired transformation while minimizing side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups onto the aromatic rings, potentially altering the compound’s properties and applications.

Scientific Research Applications

N~2~-[(4-chlorophenyl)sulfonyl]-N-(3-fluorophenyl)-N~2~-methylglycinamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activity.

    Industry: Utilized in the development of new materials and chemical processes, including the production of pharmaceuticals and agrochemicals.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other sulfonyl and fluorophenyl derivatives, such as:

  • N~2~-[(4-chlorophenyl)sulfonyl]-N-(4-fluorophenyl)-N~2~-methylglycinamide
  • N~2~-[(4-bromophenyl)sulfonyl]-N-(3-fluorophenyl)-N~2~-methylglycinamide
  • N~2~-[(4-chlorophenyl)sulfonyl]-N-(3-chlorophenyl)-N~2~-methylglycinamide

Uniqueness

N~2~-[(4-chlorophenyl)sulfonyl]-N-(3-fluorophenyl)-N~2~-methylglycinamide is unique due to the specific combination of chlorophenyl, fluorophenyl, and sulfonyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications, distinguishing it from other similar compounds.

Properties

IUPAC Name

2-[(4-chlorophenyl)sulfonyl-methylamino]-N-(3-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClFN2O3S/c1-19(23(21,22)14-7-5-11(16)6-8-14)10-15(20)18-13-4-2-3-12(17)9-13/h2-9H,10H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWJIQDIXEIBTIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(=O)NC1=CC(=CC=C1)F)S(=O)(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClFN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N~2~-[(4-chlorophenyl)sulfonyl]-N-(3-fluorophenyl)-N~2~-methylglycinamide
Reactant of Route 2
Reactant of Route 2
N~2~-[(4-chlorophenyl)sulfonyl]-N-(3-fluorophenyl)-N~2~-methylglycinamide
Reactant of Route 3
Reactant of Route 3
N~2~-[(4-chlorophenyl)sulfonyl]-N-(3-fluorophenyl)-N~2~-methylglycinamide
Reactant of Route 4
Reactant of Route 4
N~2~-[(4-chlorophenyl)sulfonyl]-N-(3-fluorophenyl)-N~2~-methylglycinamide
Reactant of Route 5
Reactant of Route 5
N~2~-[(4-chlorophenyl)sulfonyl]-N-(3-fluorophenyl)-N~2~-methylglycinamide
Reactant of Route 6
Reactant of Route 6
N~2~-[(4-chlorophenyl)sulfonyl]-N-(3-fluorophenyl)-N~2~-methylglycinamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.